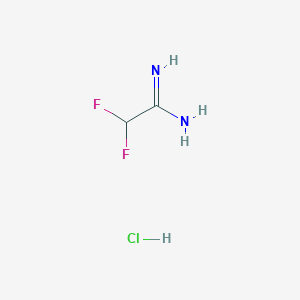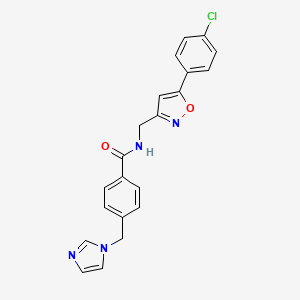
2,2-Difluoroacetimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2-Difluoroacetimidamide hydrochloride” (DFI) is a chemical compound with the molecular formula C2H5ClF2N2 . It has a molecular weight of 130.52 .
Synthesis Analysis
The synthesis of 2,2-Difluoroacetimidamide hydrochloride involves the reaction of 2,2-Difluoroethanimidamide HCI with dimethyl fluoropropanedioate . The reaction is carried out in methanol with sodium to form sodium methoxide. The resulting solution is stirred at 80°C for 3 hours, then cooled to room temperature. Aqueous HCl is added and the resulting mixture is concentrated in vacuo. The remaining solid is washed with cold water and filtered .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoroacetimidamide hydrochloride is represented by the formula C2H5ClF2N2.
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 2,2-Difluoroacetimidamide hydrochloride is a reaction with dimethyl fluoropropanedioate in the presence of sodium methoxide . The reaction conditions include a temperature of 80°C and an inert atmosphere .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Difluoroacetimidamide hydrochloride include a molecular weight of 130.52. Further details about its physical and chemical properties are not available in the retrieved resources.
科学的研究の応用
Environmental Impact and Degradation Products
- Trifluoroacetate Production : Research indicates that compounds like 2,2-difluoroacetimidamide hydrochloride can degrade in the atmosphere to form trifluoroacetate, an environmental concern due to its persistence and potential accumulation in aquatic ecosystems (Jordan & Frank, 1999).
Synthesis and Chemical Applications
- Synthesis of Biologically Active Compounds : 3,3-difluoropyrrolidine hydrochloride, an important synthon in the synthesis of biologically active compounds, has been synthesized starting with compounds similar to 2,2-difluoroacetimidamide hydrochloride (Wei, Makowski, & Rutherford, 2012).
Toxicity and Health Concerns
- Liver Toxicity Studies : There are studies on the liver toxicity associated with exposure to compounds structurally related to 2,2-difluoroacetimidamide hydrochloride, highlighting the importance of understanding the health risks associated with these chemicals (Hoet et al., 1997).
Industrial and Consumer Products
- Use in Fluoropolymers : Research has shown that fluoropolymers, which may include compounds like 2,2-difluoroacetimidamide hydrochloride, can degrade to produce trifluoroacetate and similar compounds, impacting the environment and potentially human health (Ellis, Mabury, Martin, & Muir, 2001).
Pharmacological Research
- Electrochemiluminescence Sensing : A study discussed the use of carbon nanofibers for the detection of difenidol hydrochloride, a drug similar in structure to 2,2-difluoroacetimidamide hydrochloride, highlighting potential applications in drug detection and monitoring (Cheng et al., 2019).
Safety and Hazards
The safety data for 2,2-Difluoroacetimidamide hydrochloride includes several precautionary statements. It is advised to keep the product out of reach of children, to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . It is also recommended to keep the product away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
2,2-difluoroethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2N2.ClH/c3-1(4)2(5)6;/h1H,(H3,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJHUXDERWZSGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroacetimidamide hydrochloride | |
CAS RN |
1152109-97-1 |
Source


|
| Record name | 2,2-difluoroethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)




![6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2400678.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2400685.png)

